Cas no 1856165-75-7 (1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione)

1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione is a cyclic β-diketone compound characterized by its unique structural features, including a cyclopropyl group and branched alkyl substituents. This configuration imparts stability and reactivity, making it a valuable intermediate in organic synthesis. The diketone moiety enables chelation with metal ions, suggesting potential applications in coordination chemistry or catalysis. Its steric and electronic properties may also influence selectivity in reactions such as alkylations or condensations. The compound’s defined molecular structure allows for precise modifications, facilitating its use in pharmaceutical or agrochemical research. Its purity and consistency are critical for reproducible results in synthetic applications.
1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione structure
1856165-75-7 structure
Product Name:1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione
CAS No:1856165-75-7
MF:C11H18O2
MW:182.259423732758
CID:5861569
PubChem ID:165475108
Update Time:2025-06-15

1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1856165-75-7
    • 1-cyclopropyl-2-ethyl-4-methylpentane-1,3-dione
    • EN300-1125059
    • 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione
    • Inchi: 1S/C11H18O2/c1-4-9(10(12)7(2)3)11(13)8-5-6-8/h7-9H,4-6H2,1-3H3
    • InChI Key: JVUMJMXIGMFTHI-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C(C)C)=O)CC)C1CC1

Computed Properties

  • Exact Mass: 182.130679813g/mol
  • Monoisotopic Mass: 182.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.1Ų

1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione Pricemore >>

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1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione Related Literature

Additional information on 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione

Professional Introduction to Compound with CAS No. 1856165-75-7 and Product Name: 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione

The compound identified by the CAS number 1856165-75-7 and the product name 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various chemical and biological processes. The presence of a cyclopropyl group, combined with ethyl and methyl substituents, contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological targets.

In recent years, the study of heterocyclic compounds has seen substantial advancements, particularly in understanding their role in drug development. The 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione structure exhibits a blend of flexibility and rigidity, which is often exploited in medicinal chemistry to optimize binding interactions with biological targets. The cyclopropyl ring, known for its stability and ability to engage in favorable van der Waals interactions, plays a crucial role in determining the compound's overall reactivity and function.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The dione functionality at the 1-position provides a site for further derivatization, enabling chemists to modify its properties for specific applications. Researchers have been exploring various synthetic strategies to functionalize this molecule, aiming to develop derivatives with enhanced bioactivity. For instance, introducing nitrogen-containing heterocycles or other pharmacophores could lead to compounds with improved pharmacokinetic profiles or targeted therapeutic effects.

The 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione structure also finds relevance in the field of materials science. Its unique molecular architecture makes it a candidate for applications in polymer chemistry and supramolecular assemblies. The combination of cycloalkyl and aliphatic substituents can influence the compound's solubility, melting point, and mechanical properties when incorporated into larger molecular systems. This has sparked interest in using such compounds as monomers or additives to enhance the performance of advanced materials.

From a biological perspective, the compound's structural features suggest potential interactions with enzymes or receptors. The cyclopropyl group is known to be a common motif in natural products and bioactive molecules, often contributing to their binding affinity. By studying 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione, researchers can gain insights into how such structural elements influence biological activity. This knowledge is invaluable for designing molecules that can modulate biological pathways effectively.

Recent studies have highlighted the importance of computational methods in predicting the behavior of complex organic molecules like 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione. Advanced computational techniques, including molecular dynamics simulations and quantum chemical calculations, have enabled scientists to model its interactions with biological targets at an atomic level. These simulations not only help in understanding its mechanism of action but also guide experimental design by predicting possible reaction pathways and product distributions.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps often include cyclization reactions to form the cyclopropyl ring and condensation processes to introduce the dione functionality. The use of modern catalytic systems has improved the efficiency and selectivity of these reactions, making it feasible to produce 1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione on a larger scale. These advancements are crucial for ensuring an adequate supply of the compound for both research and potential industrial applications.

In conclusion,1-Cyclopropyl-2-ethyl-4-methylpentane-1,3-dione (CAS No. 1856165-75-7) stands as a testament to the ongoing innovation in organic chemistry and pharmaceutical research. Its unique structure offers numerous possibilities for further exploration, both in terms of synthetic modifications and biological applications. As our understanding of molecular interactions deepens, compounds like this are poised to play pivotal roles in developing new therapies and advanced materials that address global challenges.

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